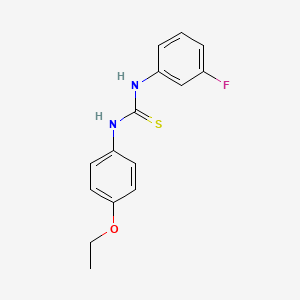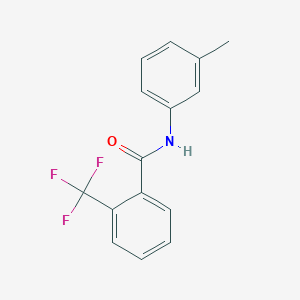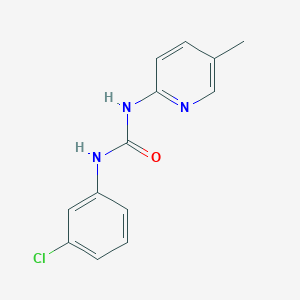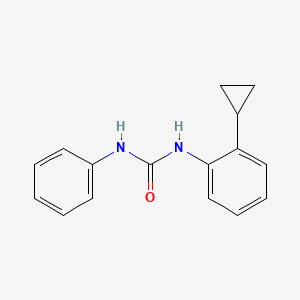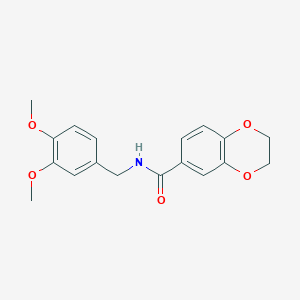![molecular formula C17H23NOS B5710970 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide, commonly known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which regulate various cellular processes, including hematopoiesis, immune response, and inflammation. CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors.
Mécanisme D'action
CYT387 is a selective inhibitor of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2 enzymes, which are involved in the signaling pathways of several cytokines and growth factors, including interleukin-6 (IL-6), erythropoietin (EPO), and thrombopoietin (TPO). By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2, CYT387 blocks the downstream signaling pathways of these cytokines, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CYT387 has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
CYT387 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that CYT387 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CYT387 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In vivo studies have demonstrated that CYT387 inhibits tumor growth and prolongs survival in animal models of various cancers.
Avantages Et Limitations Des Expériences En Laboratoire
CYT387 has several advantages and limitations for lab experiments. One of the advantages of CYT387 is its selective inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2 enzymes, which reduces the potential for off-target effects. CYT387 is also orally bioavailable, making it easy to administer in preclinical and clinical studies. However, one of the limitations of CYT387 is its relatively low potency compared to other N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide inhibitors, such as ruxolitinib. CYT387 also has a short half-life, which may limit its efficacy in chronic diseases.
Orientations Futures
There are several future directions for the research on CYT387. One of the potential applications of CYT387 is in the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis, which are characterized by dysregulated N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide-STAT signaling. CYT387 has also shown promising results in preclinical studies of solid tumors, such as breast and lung cancer, and may have potential as a combination therapy with other anti-cancer drugs. Further research is needed to investigate the safety and efficacy of CYT387 in clinical trials and to identify potential biomarkers for patient selection and monitoring of response.
Méthodes De Synthèse
The synthesis of CYT387 involves the reaction of 2-bromoethylcyclohexene with 2-(ethylthio)aniline, followed by the cyclization of the resulting intermediate with 2-bromo-N-(2-hydroxyethyl)benzamide. The final product is obtained after purification and isolation using column chromatography. The synthesis of CYT387 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors. In preclinical studies, CYT387 has shown significant anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. CYT387 has also been shown to inhibit the growth of leukemia cells and induce apoptosis in myeloma cells.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYFYLIPXDYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)
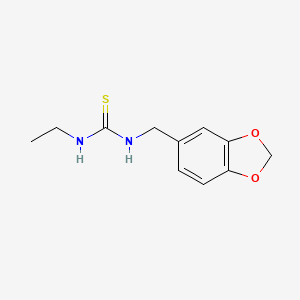
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)
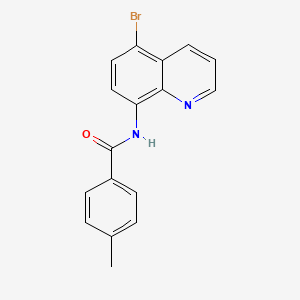
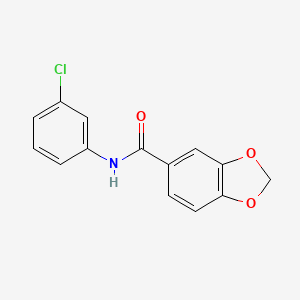
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)
![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)
